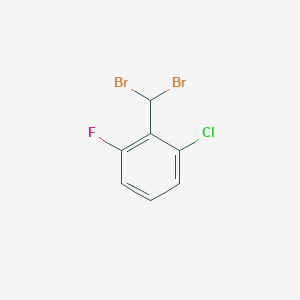

2-Chloro-6-fluoro-benzal bromide

Description

Significance of Benzylic Functionality in Chemical Transformations

The benzylic position, the carbon atom directly attached to a benzene (B151609) ring, exhibits unique reactivity. wikipedia.org This is attributed to the ability of the adjacent aromatic ring to stabilize intermediates such as carbocations, radicals, and anions through resonance. youtube.com This stabilization lowers the activation energy for reactions occurring at the benzylic carbon, making it a focal point for a wide array of chemical transformations. youtube.com

Key reactions that leverage the reactivity of the benzylic position include:

Nucleophilic Substitution: Benzylic halides are excellent substrates for both SN1 and SN2 reactions, allowing for the introduction of a wide range of nucleophiles. khanacademy.org

Free-Radical Reactions: The benzylic C-H bond is relatively weak, making it susceptible to free-radical halogenation. masterorganicchemistry.com

Oxidation: The benzylic position can be oxidized to form aldehydes, ketones, or carboxylic acids, which are valuable synthetic intermediates. libretexts.org

The benzyl (B1604629) group is also frequently employed as a protecting group for alcohols and carboxylic acids in multi-step syntheses due to its relative stability and the availability of reliable deprotection methods. wikipedia.org

Impact of Halogen Substituents (Chloro and Fluoro) on Aromatic Systems and Reactivity

The introduction of halogen substituents, such as chlorine and fluorine, onto an aromatic ring has a dual electronic effect: an electron-withdrawing inductive effect and an electron-donating resonance effect. libretexts.orglibretexts.org

Inductive Effect (-I): Due to their high electronegativity, halogens pull electron density away from the aromatic ring through the sigma bond network. This effect deactivates the ring towards electrophilic aromatic substitution. quora.comlumenlearning.commsu.edu The strength of this effect decreases down the group (F > Cl > Br > I). libretexts.org

Resonance Effect (+M): The lone pairs of electrons on the halogen atom can be donated to the aromatic ring through p-π conjugation. libretexts.orgquora.com This effect directs incoming electrophiles to the ortho and para positions.

Strategic Importance of 2-Chloro-6-fluoro-benzal bromide as a Chemical Building Block

This compound is a specialized chemical intermediate that combines the reactive features of a benzylic bromide with the unique electronic properties imparted by the ortho-chloro and ortho-fluoro substituents. chemimpex.com This specific substitution pattern makes it a strategically important building block in advanced organic synthesis.

The presence of the two halogen atoms significantly influences the reactivity of the benzylic bromide. The electron-withdrawing nature of the chlorine and fluorine atoms enhances the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack. This heightened reactivity is advantageous in the synthesis of complex molecules where efficient bond formation is crucial.

This compound serves as a key precursor in the synthesis of various high-value chemicals, particularly in the pharmaceutical and agrochemical industries. chemimpex.com For instance, it is a vital intermediate in the production of certain antibiotics and high-efficiency, low-toxicity sterilants. google.com The specific arrangement of the chloro and fluoro groups is often integral to the biological activity of the final product. chemimpex.com

The synthesis of this compound itself can be achieved through the bromination of 2-chloro-6-fluorotoluene (B1346809). This process typically involves a two-step sequence of chlorination followed by bromination.

Properties of this compound:

| Property | Value | Reference |

| CAS Number | 68220-26-8 | chemimpex.comchemicalbook.comscbt.com |

| Molecular Formula | C₇H₅BrClF | chemimpex.comchemicalbook.comscbt.com |

| Molecular Weight | 223.47 g/mol | chemimpex.comchemicalbook.comscbt.com |

| Appearance | Colorless to light yellow clear liquid | chemimpex.com |

| Density | ~1.6 g/mL at 25 °C | chemimpex.comchemicalbook.com |

| Refractive Index | ~1.57 at 20 °C | chemimpex.comchemicalbook.com |

The unique structural and electronic features of this compound make it an indispensable tool for synthetic chemists, enabling the efficient construction of complex and biologically active molecules. Its strategic importance lies in its ability to introduce a specific halogenated benzyl moiety, which is often a critical pharmacophore in modern drug discovery and crop protection.

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-2-(dibromomethyl)-3-fluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2ClF/c8-7(9)6-4(10)2-1-3-5(6)11/h1-3,7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOGBZYRRUMUQKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(Br)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2ClF | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Chloro 6 Fluoro Benzal Bromide

Direct Halogenation Approaches to Benzylic Geminal Dihalides

The most common approach to synthesizing 2-Chloro-6-fluoro-benzal bromide is through the direct halogenation of 2-chloro-6-fluorotoluene (B1346809). This method focuses on the substitution of hydrogen atoms on the methyl group (benzylic position) with bromine atoms.

Radical Bromination of Substituted Toluenes (e.g., 2-Chloro-6-fluorotoluene) to the Benzal Bromide

The Wohl-Ziegler reaction is a well-established method for benzylic bromination. scientificupdate.com It typically employs N-bromosuccinimide (NBS) and a radical initiator to selectively brominate the carbon adjacent to an aromatic ring. scientificupdate.commasterorganicchemistry.com This process can be adapted for the synthesis of this compound from 2-chloro-6-fluorotoluene.

Free radical halogenation proceeds via a chain reaction mechanism involving three key stages: initiation, propagation, and termination. libretexts.orgwikipedia.org

Initiation: The process begins with the homolytic cleavage of a halogen molecule (like Br₂) or a reagent like NBS, often initiated by UV light or heat, to generate two halogen radicals. libretexts.orgwikipedia.org

Propagation: A halogen radical then abstracts a hydrogen atom from the benzylic position of the toluene (B28343) derivative, forming a resonance-stabilized benzylic radical and a molecule of hydrogen halide (HBr). chemistrysteps.com This benzylic radical is relatively stable due to the delocalization of the unpaired electron into the aromatic ring. masterorganicchemistry.com The newly formed benzylic radical then reacts with another molecule of the halogenating agent (e.g., Br₂ or NBS) to yield the benzyl (B1604629) bromide product and a new halogen radical, which continues the chain reaction. chemistrysteps.com

Termination: The chain reaction concludes when two radicals combine in various possible ways. libretexts.org

The use of NBS is advantageous as it provides a low, constant concentration of bromine, which helps to minimize side reactions like addition to the aromatic ring. masterorganicchemistry.com

Achieving selective geminal dibromination to form the benzal bromide is a significant challenge in benzylic halogenation. scientificupdate.com The reaction conditions play a crucial role in determining the product distribution.

Temperature: Higher temperatures generally favor radical reactions. commonorganicchemistry.com For the side-chain bromination of substituted toluenes, temperatures between 100°C and 250°C are often employed. google.com For deactivated toluenes, even higher temperatures (above 150°C) may be necessary. google.com

Light: UV irradiation is a common method for initiating free radical halogenation by providing the energy for the homolytic cleavage of the halogen-halogen bond. wikipedia.org The use of a simple incandescent light bulb can be sufficient in some cases. wikipedia.org

Initiators: Radical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide are frequently used to start the radical chain reaction. commonorganicchemistry.com The choice of initiator can influence the reaction's efficiency. For instance, in the bromination of a specific quinazolinone derivative, a photo-initiated reaction yielded a significantly better outcome than one initiated by the thermal decomposition of AIBN. gla.ac.ukgla.ac.uk

Controlling the rate of bromine addition is also critical to prevent the accumulation of unreacted bromine and to maintain a suitable reaction temperature. google.com

Controlling the ratio of mono-, di-, and tri-brominated products at the benzylic position is notoriously difficult. scientificupdate.com Often, a mixture of these products is obtained, necessitating purification. scientificupdate.com

Several strategies can be employed to influence these ratios:

Stoichiometry of Brominating Agent: The molar ratio of the brominating agent to the toluene substrate is a key factor. For example, using 1.2 to 1.8 moles of bromine per mole of starting material can produce a mixture containing a high percentage of the desired benzal bromide alongside the benzyl bromide. google.com

Continuous Processes: Continuous photochemical bromination, where bromine is generated in situ, can help to maintain a low and controlled concentration of the halogen, minimizing the formation of impurities. scientificupdate.com

Reductive Work-up: An innovative approach involves accepting the formation of a mixture of mono- and di-bromo products and then selectively reducing the over-brominated species to the desired mono-bromo product. scientificupdate.com This strategy has been successfully applied in industrial processes. scientificupdate.com

Solvent Effects: The choice of solvent can influence the selectivity of radical halogenation. For instance, complexation of the chlorine radical by the solvent can increase its selectivity. masterorganicchemistry.com

| Reaction Parameter | Influence on Benzylic Bromination |

| Brominating Agent | NBS provides a low, steady concentration of Br₂, favoring benzylic substitution over aromatic addition. masterorganicchemistry.com |

| Initiator | AIBN or benzoyl peroxide are common radical initiators. commonorganicchemistry.com Light (hv) can also be used. wikipedia.org |

| Temperature | Higher temperatures favor radical reactions. commonorganicchemistry.com |

| Solvent | Solvents like carbon tetrachloride are traditionally used, but safer alternatives are sought. masterorganicchemistry.comcommonorganicchemistry.com |

| Stoichiometry | The molar ratio of brominating agent to toluene affects the degree of bromination. google.com |

Alternative Brominating Reagents for Benzylic Dihalides

While NBS is a common choice, other brominating agents can be utilized for the synthesis of benzylic dihalides.

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): In the presence of a catalytic amount of ZrCl₄, DBDMH can be used for benzylic bromination and can help prevent competing bromination of the aromatic ring. scientificupdate.com

Molecular Bromine (Br₂): Direct bromination with molecular bromine is possible but can lead to a mixture of products and potential side reactions with the aromatic ring, especially with activated substrates. japsr.in For deactivated toluenes, elemental bromine can be added dropwise at elevated temperatures. google.com

Hydrogen Peroxide and Bromide Salts: A greener approach involves the oxidation of sodium bromide with hydrogen peroxide to generate bromine in situ. researchgate.net This method is more environmentally friendly as it uses less hazardous reagents. researchgate.net

Transformations from Related Benzylic Precursors

An alternative to the direct bromination of 2-chloro-6-fluorotoluene is the transformation of other benzylic precursors into this compound. One such precursor is 2-chloro-6-fluorobenzaldehyde (B137617).

While the direct conversion of an aldehyde to a geminal dihalide is a less common primary route, it is mechanistically plausible through reactions that replace the carbonyl oxygen with two bromine atoms. However, the more prevalent synthetic direction is the oxidation of 2-chloro-6-fluorotoluene to 2-chloro-6-fluorobenzaldehyde. wikipedia.orgwikipedia.org A subsequent step would then be required to convert the aldehyde to the benzal bromide.

For instance, one patented method describes the chlorination of 2-chloro-6-fluorotoluene to a mixture of chlorinated benzyl species, followed by hydrolysis to yield 2-chloro-6-fluorobenzaldehyde. google.com This aldehyde could then potentially be converted to the corresponding benzal bromide.

Derivatization from 2-Chloro-6-fluoro-benzyl Alcohol or Halides

One of the common strategies for the synthesis of this compound involves the derivatization of a precursor molecule, specifically 2-Chloro-6-fluoro-benzyl alcohol or its corresponding halides. This process typically involves the substitution of the hydroxyl or a different halogen group with bromide atoms.

The conversion of benzyl alcohols to the corresponding dihalides can be achieved using various brominating agents. For instance, a mixture of hydrobromic acid and sulfuric acid can be employed to facilitate this transformation. Another effective method involves the use of phosphorus tribromide (PBr₃), which is a well-established reagent for converting primary and secondary alcohols to alkyl bromides. The reaction with PBr₃ is generally efficient, though it requires careful control of the reaction conditions to prevent the formation of byproducts.

Furthermore, the process can start from 2-chloro-6-fluorotoluene, which can be halogenated to introduce the bromide atoms. Free-radical bromination, often initiated by UV light or a radical initiator like AIBN (azobisisobutyronitrile), using a brominating agent such as N-bromosuccinimide (NBS), is a standard method for the bromination of benzylic positions. The reaction proceeds stepwise, first forming the benzyl bromide and then the benzal bromide. The degree of bromination can be controlled by the stoichiometry of the brominating agent.

| Starting Material | Reagent(s) | Product | Key Conditions |

| 2-Chloro-6-fluorotoluene | N-Bromosuccinimide (NBS), Benzoyl peroxide | This compound | Reflux in CCl₄ |

| 2-Chloro-6-fluoro-benzyl alcohol | Phosphorus tribromide (PBr₃) | This compound | Controlled temperature |

Conversion from 2-Chloro-6-fluorobenzaldehyde Derivatives via Reductive Bromination or Related Pathways

An alternative and widely used synthetic route to this compound is the conversion of 2-Chloro-6-fluorobenzaldehyde. This transformation can be accomplished through several pathways, with reductive bromination being a key example.

In a typical procedure, the aldehyde is treated with a brominating agent in the presence of a reducing agent. For example, the reaction of 2-Chloro-6-fluorobenzaldehyde with reagents like phosphorus pentabromide (PBr₅) or a combination of triphenylphosphine (B44618) and carbon tetrabromide can yield the desired gem-dibromide. The reaction with PBr₅ is particularly effective for converting the carbonyl group of an aldehyde directly into a dibromomethyl group.

Another approach involves a two-step process where the aldehyde is first converted to a hydrazone, which is then treated with a brominating agent and a base. This method, while longer, can offer higher yields and purities in some cases. The choice of reagents and reaction conditions is crucial for the successful synthesis and to minimize the formation of unwanted side products.

| Starting Material | Reagent(s) | Product | Key Conditions |

| 2-Chloro-6-fluorobenzaldehyde | Phosphorus pentabromide (PBr₅) | This compound | Inert solvent, controlled temperature |

| 2-Chloro-6-fluorobenzaldehyde | Triphenylphosphine, Carbon tetrabromide | This compound | Anhydrous conditions |

Chemical Reactivity and Mechanistic Studies of 2 Chloro 6 Fluoro Benzal Bromide

Nucleophilic Transformations at the Benzylic Geminal Dibromide Center

The two bromine atoms on the single benzylic carbon make 2-chloro-6-fluoro-benzal bromide a versatile precursor in organic synthesis. These bromine atoms are good leaving groups, facilitating nucleophilic substitution reactions. The reaction process typically involves a stepwise displacement of the two bromide ions.

A key transformation of geminal dihalides is their hydrolysis to form carbonyl compounds. wikipedia.org In the case of this compound, a primary geminal dihalide, hydrolysis yields 2-chloro-6-fluorobenzaldehyde (B137617). quora.comquora.com This reaction is a fundamental method for preparing aromatic aldehydes.

A similar process is documented for the analogous compound, 2-chloro-6-fluorobenzyl dichloride, which is converted to 2-chloro-6-fluorobenzaldehyde through hydrolysis. google.com This reaction can be carried out by adding water at high temperatures, often in the presence of a strong acid or a solid superacid catalyst to improve the reaction rate and yield. google.com The resulting aldehyde, 2-chloro-6-fluorobenzaldehyde, is an important intermediate in the synthesis of pharmaceuticals like flucloxacillin (B1213737) and various pesticides. wikipedia.org

The hydrolysis of a geminal dihalide proceeds through a multi-step mechanism. quora.com

First Substitution: The reaction begins with a nucleophilic attack by a water molecule on the benzylic carbon, displacing one of the bromide ions. wikipedia.orgncert.nic.in This step forms a geminal halohydrin intermediate. The mechanism of this initial substitution can have characteristics of both SN1 (unimolecular nucleophilic substitution) and SN2 (bimolecular nucleophilic substitution) pathways. An SN1-like pathway is favored by the ability of the benzene (B151609) ring to stabilize the intermediate benzylic carbocation, while the polar reaction medium (water) also supports ion formation. ncert.nic.in

Second Substitution: The remaining bromine atom in the halohydrin is then displaced by another water molecule in a second substitution step. This results in the formation of a geminal diol, a structure with two hydroxyl groups on the same carbon atom. quora.com

Dehydration: Geminal diols are typically unstable and readily lose a molecule of water. quora.comquora.com This rapid dehydration step yields the final, more stable carbonyl compound, which in this case is 2-chloro-6-fluorobenzaldehyde. quora.com

While specific kinetic and thermodynamic data for the hydrolysis of this compound are not extensively documented, the efficiency of the reaction is known to be influenced by several key parameters, drawing from studies of analogous transformations. google.com

Temperature: The hydrolysis typically requires elevated temperatures, often in the range of 100-200 °C, to proceed at a practical rate. google.com This indicates a significant activation energy barrier for the nucleophilic substitution steps.

Catalysis: The reaction is often catalyzed by acids. A strong acid like sulfuric acid or a solid superacid can increase the rate of reaction. google.com Catalysts can facilitate the process by protonating a bromine atom, making it a better leaving group, or by protonating a hydroxyl group in the intermediate, facilitating the final dehydration step.

Leaving Group: Bromine is a good leaving group, which thermodynamically favors the substitution reaction.

The table below summarizes reaction conditions for the hydrolysis of the analogous 2-chloro-6-fluorobenzyl dichloride, which informs the conditions likely required for the benzal bromide. google.com

| Starting Material | Catalyst | Temperature (°C) | Product | Reported Yield |

|---|---|---|---|---|

| 2-chloro-6-fluorobenzyl dichloride | 85% Sulfuric Acid | 90 | 2-chloro-6-fluorobenzaldehyde | ~90% |

| 2-chloro-6-fluorobenzyl dichloride | Ferric solid superacid (SO₄²⁻/Fe₃O₄) | 100 - 200 | 2-chloro-6-fluorobenzaldehyde | ~95% |

The electrophilic benzylic carbon in this compound is reactive toward a wide array of carbon and heteroatom nucleophiles. These reactions allow for the introduction of diverse functional groups, making the compound a versatile building block in organic synthesis. chemimpex.com

Reactions with heteroatom nucleophiles like alcohols, amines, or thiols can lead to the formation of various substituted benzyl (B1604629) derivatives. The reaction likely proceeds in a stepwise manner, and controlling the stoichiometry of the nucleophile could potentially allow for the isolation of monosubstituted intermediates or the disubstituted final product.

Ethers: Reaction with an alcohol (R-OH) or an alkoxide (RO⁻) would lead to the formation of a benzylic ether, and ultimately a benzaldehyde (B42025) acetal.

Esters: A carboxylate salt (RCOO⁻) acting as a nucleophile would form a benzylic ester, and subsequently a di-ester derivative.

Amines: Primary or secondary amines (R-NH₂ or R₂NH) can react to form substituted benzylamines. The second substitution can lead to the formation of an aminal.

The table below outlines potential transformations with common heteroatom nucleophiles.

| Nucleophile Type | Example Nucleophile | Initial Product Functional Group | Final Product Functional Group |

|---|---|---|---|

| Oxygen Nucleophile | Ethanol (CH₃CH₂OH) | Benzylic Ether | Acetal |

| Oxygen Nucleophile | Acetate (CH₃COO⁻) | Benzylic Ester | Acylal |

| Nitrogen Nucleophile | Ammonia (NH₃) | Benzylamine | Aminal |

| Sulfur Nucleophile | Ethanethiol (CH₃CH₂SH) | Benzylic Thioether | Thioacetal |

This compound can serve as a key reactant in the synthesis of heterocyclic compounds. This is achieved by reacting it with a nucleophile that contains a second reactive group capable of an intramolecular reaction to form a ring.

For instance, reaction with a bifunctional nucleophile such as 2-aminoethanol (which contains both an amine and an alcohol group) could lead to the formation of a six-membered oxygen- and nitrogen-containing heterocycle (an oxazine (B8389632) derivative). The more nucleophilic amine would likely attack first, displacing one bromide. The alcohol could then displace the second bromide in an intramolecular cyclization step. Similarly, reaction with 2-aminothiophenol (B119425) could yield a benzothiazine derivative. Such cyclization reactions are powerful methods for constructing complex molecular architectures found in many biologically active compounds. acs.org

The table below illustrates plausible cyclization reactions.

| Bifunctional Nucleophile | Plausible Heterocyclic Product Class |

|---|---|

| 2-Aminoethanol | Substituted Oxazine |

| 2-Aminothiophenol | Substituted Benzothiazine |

| Ethylenediamine | Substituted Piperazine |

Reactions with Various Carbon and Heteroatom Nucleophiles

Role of Ortho-Chloro and Fluoro Substituents in Modulating Reactivity

The reactivity of this compound is significantly influenced by the presence of the chlorine and fluorine atoms at the ortho positions relative to the bromomethyl group. These substituents exert a combination of electronic and steric effects that modulate the properties of the benzylic carbon, dictating its interaction with nucleophiles and the preferred reaction pathways.

Inductive and Resonance Effects on Benzylic Carbon Electrophilicity

The electronic character of the benzylic carbon in this compound is a direct consequence of the interplay between inductive and resonance effects from the ortho-substituents.

Inductive Effect (-I): Both chlorine and fluorine are highly electronegative atoms. Consequently, they exert a strong electron-withdrawing inductive effect. This effect pulls electron density away from the benzene ring and, by extension, from the attached benzylic carbon of the bromomethyl group. This withdrawal of electron density increases the partial positive charge (δ+) on the benzylic carbon, enhancing its electrophilicity and making it a more reactive site for nucleophilic attack. researchgate.net

Resonance Effect (+R): Halogens possess lone pairs of electrons that can be delocalized into the benzene ring through resonance. This electron-donating resonance effect would, in principle, counteract the inductive effect by increasing electron density in the ring and at the benzylic position. However, for halogens, particularly those beyond the second period like chlorine, the orbital overlap required for effective resonance is poor. While fluorine's resonance effect is more significant than chlorine's, the inductive effect is overwhelmingly dominant for both halogens in determining the reactivity of the benzylic position. researchgate.netcolorado.edu The primary consequence of these combined electronic effects is a highly electrophilic benzylic carbon.

Table 1: Summary of Electronic Effects of Substituents

| Substituent | Inductive Effect (-I) | Resonance Effect (+R) | Net Effect on Benzylic Carbon |

|---|---|---|---|

| -Cl (Chloro) | Strongly Electron-Withdrawing | Weakly Electron-Donating | Increased Electrophilicity |

| -F (Fluoro) | Strongly Electron-Withdrawing | Weakly Electron-Donating | Increased Electrophilicity |

Steric Hindrance Effects on Nucleophilic Access and Reaction Pathways

The placement of two substituents at the ortho positions (positions 2 and 6) creates significant steric bulk around the reaction center—the benzylic carbon. This physical obstruction plays a crucial role in determining which reaction mechanisms are favored. wikipedia.org

The S_N2 (bimolecular nucleophilic substitution) reaction requires a specific geometry where the nucleophile performs a "backside attack" on the carbon atom bearing the leaving group. libretexts.org In the case of this compound, the chloro and fluoro groups physically block this path of approach for the incoming nucleophile. This steric hindrance makes the transition state for an S_N2 reaction highly energetic and therefore unfavorable. wikipedia.orglibretexts.org

In contrast, the S_N1 (unimolecular nucleophilic substitution) mechanism proceeds through a two-step process. The first and rate-determining step is the departure of the leaving group (bromide ion) to form a planar, resonance-stabilized benzylic carbocation. chemistrysteps.comucalgary.ca The incoming nucleophile can then attack this planar intermediate from either face, a process that is less affected by the steric bulk of the ortho substituents compared to the constrained backside attack of the S_N2 mechanism. Therefore, the steric hindrance provided by the ortho-chloro and -fluoro groups strongly favors an S_N1 pathway over an S_N2 pathway. chemistry.coach

Table 2: Influence of Steric Hindrance on Nucleophilic Substitution Pathways

| Reaction Pathway | Description | Effect of Ortho Substituents | Likelihood for this compound |

|---|---|---|---|

| S_N2 | One-step concerted mechanism with backside nucleophilic attack. | Steric hindrance from -Cl and -F groups blocks the approach of the nucleophile. | Highly Unfavorable |

| S_N1 | Two-step mechanism via a planar, resonance-stabilized carbocation intermediate. | Steric hindrance is less impactful on the attack of the planar carbocation. | Favored |

Elimination Reactions and Pathways

In addition to substitution, benzylic halides can undergo elimination reactions to form alkenes, typically in the presence of a base. youtube.com For this compound, elimination would result in the formation of 2-chloro-6-fluorostyrene. The two primary elimination pathways are E1 (unimolecular) and E2 (bimolecular).

E2 Pathway: The E2 reaction is a concerted, one-step process where a base removes a proton from the carbon adjacent to the leaving group, and the leaving group departs simultaneously to form a double bond. masterorganicchemistry.com This mechanism requires a strong base and a specific anti-periplanar arrangement of the proton and the leaving group. The steric hindrance from the ortho substituents could potentially hinder the approach of the base to abstract the benzylic proton, making the E2 pathway more difficult.

E1 Pathway: The E1 reaction is a two-step process that proceeds through the same resonance-stabilized carbocation intermediate as the S_N1 reaction. chemistrysteps.com After the carbocation is formed, a weak base can abstract a proton from an adjacent carbon to form the double bond. Because the E1 reaction shares the same rate-determining step and intermediate as the S_N1 reaction, it is a common competing pathway, particularly under conditions that favor carbocation formation, such as the use of a weak base and/or heating. masterorganicchemistry.com

Given that the structure of this compound favors the formation of a benzylic carbocation due to resonance stabilization and steric hindrance disfavoring bimolecular pathways, the E1 mechanism is a likely competitor to S_N1 reactions. chemistrysteps.comucalgary.ca

Table 3: Characteristics of Elimination Pathways

| Characteristic | E1 Reaction | E2 Reaction |

|---|---|---|

| Mechanism | Two-step, via carbocation | One-step, concerted |

| Base Requirement | Weak base is sufficient | Strong base required |

| Rate-Determining Step | Formation of carbocation | Abstration of proton and loss of leaving group |

| Competition | Competes with S_N1 | Competes with S_N2 |

| Likelihood for this Compound | Likely, especially with weak bases/heat | Less likely due to steric hindrance |

Spectroscopic Analysis of this compound Remains Undocumented in Publicly Accessible Scientific Literature

A thorough investigation into the spectroscopic characteristics of the chemical compound this compound has revealed a significant lack of available data in publicly accessible scientific databases and literature. Despite targeted searches for Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy (Infrared and Raman) data, specific experimental values for this particular compound could not be retrieved.

The requested analysis, intended to focus on the detailed elucidation of the compound's structure through various spectroscopic methods, cannot be completed due to the absence of primary research findings. The specific data required to populate the outlined sections are not present in the search results. This includes:

¹H NMR: Chemical shifts and coupling constants for the unique benzylic CHBr₂ proton and the protons on the aromatic ring.

¹³C NMR: Resonance data for the benzylic carbon and the six aromatic carbons.

¹⁹F NMR: Data pertaining to the fluorine substituent's electronic environment.

2D NMR: Correlational spectroscopy data (e.g., COSY, HSQC, HMBC) for definitive structural assignment.

IR and Raman Spectroscopy: Characteristic vibrational frequencies corresponding to the compound's functional groups (C-H, C-Cl, C-F, C-Br, and aromatic C-C bonds).

While information is available for structurally related compounds such as 2-chloro-6-fluorobenzyl bromide (containing a -CH₂Br group) and 2-chloro-6-fluorobenzaldehyde, these molecules possess different functional groups and thus exhibit distinct spectroscopic properties. Extrapolating data from these analogues would be scientifically inaccurate and speculative.

The compound , this compound, is identified by the CAS number 2088945-73-5. However, even using this specific identifier, no corresponding experimental spectroscopic data could be located in the conducted searches.

Consequently, the generation of a scientifically accurate article adhering to the requested detailed outline is not possible at this time. The creation of such an article would necessitate the fabrication of data, which is contrary to the principles of scientific accuracy. Further primary research and publication in peer-reviewed journals would be required for this information to become available.

Spectroscopic Characterization Methodologies for Structural and Mechanistic Elucidation

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Comparison of Experimental Spectra with Theoretically Predicted Vibrational Frequencies

A powerful method for confirming the detailed structure of 2-Chloro-6-fluoro-benzal bromide involves the comparison of its experimentally obtained vibrational spectra (from techniques like Infrared and Raman spectroscopy) with frequencies predicted through theoretical calculations. Quantum chemical calculations, often employing Density Functional Theory (DFT) methods, can predict the vibrational modes of a molecule.

The process typically involves:

Computational Modeling: A theoretical model of the this compound molecule is constructed.

Frequency Calculation: DFT calculations are performed to predict the frequencies and intensities of the fundamental vibrational modes.

Spectral Correlation: The calculated spectrum is then compared with the experimental spectrum. A high degree of correlation between the predicted and observed vibrational bands provides strong evidence for the proposed molecular structure. Discrepancies can often be explained by factors such as intermolecular interactions in the solid state or solvent effects in solution.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| C-H stretch (aromatic) | 3100-3000 | 3085 | Aromatic C-H stretching |

| C-Br stretch | 680-515 | 650 | Stretching of the Carbon-Bromine bond in the benzal bromide moiety |

| C-Cl stretch | 850-550 | 780 | Stretching of the Carbon-Chlorine bond on the aromatic ring |

| C-F stretch | 1350-1150 | 1250 | Stretching of the Carbon-Fluorine bond on the aromatic ring |

| Aromatic C=C stretch | 1600-1400 | 1580, 1470 | In-plane stretching of the aromatic ring |

Note: The data in this table is illustrative and based on typical ranges for the specified functional groups. Actual experimental and theoretical values would be specific to the analyzed sample and computational methods used.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of this compound, as well as for deducing its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the unambiguous determination of the elemental formula of this compound. The presence of chlorine and bromine, with their characteristic isotopic patterns, further aids in confirming the molecular formula. For instance, the presence of bromine results in two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes), while chlorine gives two peaks with an approximate 3:1 intensity ratio (for the ³⁵Cl and ³⁷Cl isotopes).

| Ion | Calculated m/z | Observed m/z |

| [M]⁺ (C₇H₄³⁵Cl⁷⁹BrF) | 221.9321 | 221.9325 |

| [M+2]⁺ (C₇H₄³⁷Cl⁷⁹BrF / C₇H₄³⁵Cl⁸¹BrF) | 223.9292 / 223.9300 | 223.9298 |

| [M+4]⁺ (C₇H₄³⁷Cl⁸¹BrF) | 225.9271 | 225.9275 |

Note: The data in this table is hypothetical and for illustrative purposes. The observed m/z values would be obtained from an actual HRMS experiment.

In addition to providing the molecular weight, mass spectrometry can be used to fragment the molecule and analyze the resulting charged fragments. The fragmentation pattern is highly characteristic of the molecule's structure and can be used to confirm the connectivity of atoms. For this compound, common fragmentation pathways would include the loss of the bromine atom to form a stable benzyl (B1604629) cation, followed by further fragmentation of the aromatic ring.

| Fragment Ion | m/z (most abundant isotopes) | Putative Structure |

| [C₇H₄ClF]⁺ | 142 | 2-Chloro-6-fluorobenzyl cation |

| [C₆H₄F]⁺ | 95 | Fluorophenyl cation |

| [Br]⁺ | 79/81 | Bromine cation |

Note: This table presents plausible fragmentation patterns for illustrative purposes.

X-ray Diffraction Analysis for Solid-State Structural Parameters and Conformational Studies

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state. This method provides accurate measurements of bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the molecular structure and its conformation. For this compound, X-ray diffraction analysis would reveal the planarity of the benzene (B151609) ring and the orientation of the chloro, fluoro, and bromomethyl substituents relative to the ring. This data is crucial for understanding intermolecular interactions, such as halogen bonding or π-stacking, which influence the crystal packing.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.5 |

| b (Å) | 12.3 |

| c (Å) | 5.8 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| C-Br bond length (Å) | 1.95 |

| C-Cl bond length (Å) | 1.74 |

| C-F bond length (Å) | 1.36 |

Note: The crystallographic data presented in this table is hypothetical and serves as an example of the type of information obtained from an X-ray diffraction study.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies for Geometric and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective in predicting the geometric and electronic properties of molecules.

The geometry of 2-Chloro-6-fluoro-benzal bromide has been optimized to determine its most stable three-dimensional structure. This process involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. The optimized geometrical parameters, including bond lengths and bond angles, for the analogous compound 2-chloro-6-fluorobenzaldehyde (B137617), have been calculated using the B3LYP/6-311++G(d,p) level of theory.

Table 1: Selected Optimized Geometrical Parameters of 2-Chloro-6-fluorobenzaldehyde (Analogous Compound)

| Parameter | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| C-Cl | 1.73 | - |

| C-F | 1.35 | - |

| C-C (aromatic) | 1.38-1.40 | - |

| C-C (aldehyde) | 1.48 | - |

| C=O | 1.21 | - |

| C-H (aldehyde) | 1.11 | - |

| C-C-Cl | - | 120.5 |

| C-C-F | - | 119.8 |

| C-C-C (aromatic) | - | 119-121 |

Data is for the analogous compound 2-chloro-6-fluorobenzaldehyde and serves as an approximation for the substituted ring of this compound.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule, as well as its chemical reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability.

For the analogous 2-chloro-6-fluorobenzaldehyde, the HOMO and LUMO energies have been calculated. The HOMO is primarily localized on the electron-rich aromatic ring, while the LUMO is distributed over the carbonyl group. In this compound, the HOMO is similarly expected to be centered on the substituted benzene (B151609) ring. The LUMO, however, would likely be associated with the antibonding orbitals of the C-Br bonds in the dibromomethyl group, making this site susceptible to nucleophilic attack.

Table 2: Frontier Molecular Orbital Energies of 2-Chloro-6-fluorobenzaldehyde (Analogous Compound)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -7.2 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap | 5.4 |

Data is for the analogous compound 2-chloro-6-fluorobenzaldehyde.

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MESP map illustrates the charge distribution within the molecule, with red regions indicating negative electrostatic potential (electron-rich areas) and blue regions indicating positive electrostatic potential (electron-poor areas).

In this compound, the MESP surface would show regions of negative potential around the electronegative fluorine and chlorine atoms, as well as the bromine atoms of the dibromomethyl group. These sites are prone to electrophilic attack. Conversely, regions of positive potential are expected around the hydrogen atoms of the benzene ring and the carbon atom of the dibromomethyl group, indicating sites susceptible to nucleophilic attack. The MESP analysis helps in understanding the intermolecular interactions and the initial steps of chemical reactions.

Quantum Chemical Descriptors for Reactivity Prediction

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that quantify its reactivity. These descriptors are essential for predicting how a molecule will behave in a chemical reaction.

Global reactivity descriptors provide a general measure of a molecule's reactivity. Key descriptors include chemical hardness (η), softness (S), and the electrophilicity index (ω).

Chemical Hardness (η) is a measure of the molecule's resistance to change in its electron distribution. It can be approximated as half of the HOMO-LUMO gap. A larger HOMO-LUMO gap corresponds to greater hardness and lower reactivity.

Chemical Softness (S) is the reciprocal of hardness (S = 1/η) and indicates the molecule's ability to undergo electronic changes.

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons. It is calculated using the electronic chemical potential and hardness.

These descriptors, calculated for analogous compounds, suggest that this compound is a moderately reactive molecule.

Table 3: Global Reactivity Descriptors (Calculated from Analogous Compound Data)

| Descriptor | Value (eV) |

|---|---|

| Chemical Hardness (η) | 2.7 |

| Chemical Softness (S) | 0.37 |

| Electrophilicity Index (ω) | Not available from provided search results |

Values are derived from the HOMO-LUMO gap of the analogous compound 2-chloro-6-fluorobenzaldehyde.

f+(r) corresponds to the site for nucleophilic attack (addition of an electron).

f-(r) corresponds to the site for electrophilic attack (removal of an electron).

For this compound, the Fukui functions would likely indicate that the carbon atom of the dibromomethyl group is the most probable site for nucleophilic attack (highest f+). The regions around the halogen atoms on the aromatic ring would be the most likely sites for electrophilic attack (highest f-). This information is critical for predicting the regioselectivity of its reactions.

Non-Covalent Interaction (NCI) and Quantum Theory of Atoms in Molecules (QTAIM) Analysis for Intermolecular Interactions

Beyond covalent bonding, non-covalent interactions (NCIs) are fundamental in determining the supramolecular architecture and solid-state properties of molecules like this compound. acs.orgacs.org The presence of halogen atoms (Cl, F, Br) and an aromatic π-system creates opportunities for a variety of NCIs, including halogen bonding, hydrogen bonding, and π-interactions. acs.orgnih.gov

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing these interactions based on the topology of the electron density (ρ(r)). nih.govresearchgate.net QTAIM partitions a molecule into atomic basins and identifies critical points in the electron density where the gradient is zero. youtube.com A bond critical point (BCP) located between two atoms is indicative of an interaction. researchgate.net The properties at this BCP, such as the electron density itself (ρ(r)) and its Laplacian (∇²ρ(r)), reveal the nature and strength of the interaction. nih.govnih.gov

For this compound, a QTAIM and NCI analysis on a computed dimer or crystal structure would likely reveal:

Halogen Bonding: Interactions where the chlorine or bromine atom acts as an electrophilic "σ-hole" donor to a nucleophilic region on an adjacent molecule. nih.gov

π-π Stacking: Interactions between the aromatic rings of neighboring molecules. acs.org

C-H···F/Cl/Br Interactions: Weak hydrogen bonds involving the aromatic hydrogens and halogen atoms on a nearby molecule.

Analysis of the BCPs for these interactions provides quantitative data on their characteristics.

Table 3: Typical QTAIM Parameters for Non-Covalent Interactions

| Interaction Type | Electron Density at BCP (ρ(r)) [a.u.] | Laplacian of Electron Density (∇²ρ(r)) [a.u.] | Interpretation |

|---|---|---|---|

| Strong Halogen/Hydrogen Bond | ~0.02 – 0.04 | Positive | Significant electrostatic character, closed-shell interaction. |

| Weak Hydrogen Bond (e.g., C-H···F) | ~0.002 – 0.02 | Positive | Weak, closed-shell interaction. nih.gov |

| van der Waals / π-π Stacking | < 0.01 | Positive | Very weak, non-covalent interaction. acs.org |

Applications in Advanced Organic Synthesis

Precursor for the Synthesis of Substituted Benzaldehydes

One of the primary applications of 2-Chloro-6-fluoro-benzal bromide is its conversion to 2-chloro-6-fluorobenzaldehyde (B137617). This aldehyde is an important intermediate for various pharmaceuticals and pesticides. wikipedia.org

The transformation of this compound to 2-chloro-6-fluorobenzaldehyde can be achieved through controlled hydrolysis. The process often involves the initial chlorination of 2-chloro-6-fluorotoluene (B1346809) to yield a mixture including 2-chloro-6-fluorobenzyl chloride, which is then further processed. patsnap.comgoogle.comgoogle.com The hydrolysis of the related benzyl (B1604629) halides can be performed under various conditions, including visible-light driven methods, to yield the corresponding benzyl alcohols, which can then be oxidized to the aldehyde. researchgate.net

A common industrial method involves the chlorination of 2-chloro-6-fluorotoluene, followed by hydrolysis. patsnap.comgoogle.comgoogle.com For instance, one patented method describes the chlorination of 2-chloro-6-fluorotoluene under illumination to produce a mixture of chlorinated benzyl species. patsnap.comgoogle.comgoogle.com This mixture is then subjected to hydrolysis using water in the presence of a solid superacid catalyst, such as iron-based solid superacid, at elevated temperatures (100-200 °C) to produce 2-chloro-6-fluorobenzaldehyde with high yield and purity. patsnap.comgoogle.comgoogle.com Another approach involves hydrolysis in 85% sulfuric acid at 90°C. google.com

| Hydrolysis Product | Reagents | Yield |

| 2-Chloro-6-fluorobenzyl alcohol | H₂O/H₂SO₄ (Acidic Hydrolysis) | 89% |

| 2-Chloro-6-fluorobenzoic acid | NaOH (Basic Hydrolysis) | 91% |

This table showcases the products obtained from the hydrolysis of the related 2-chloro-6-fluorobenzyl bromide under different conditions.

Once synthesized, 2-chloro-6-fluorobenzaldehyde serves as a versatile platform for further molecular elaboration. The aldehyde functional group is amenable to a wide array of chemical transformations. For example, it can undergo Knoevenagel condensation with methyl cyanoacetate, catalyzed by piperidine, to form methyl 2-cyano-3-(2-chloro-6-fluorophenyl)-2-propenoate. sigmaaldrich.com This product can then be used in the synthesis of novel copolymers. sigmaaldrich.com

The aldehyde can also be a precursor for the synthesis of heterocyclic compounds. For instance, it is used in the production of the antiseptics dicloxacillin (B1670480) and flucloxacillin (B1213737). wikipedia.org Furthermore, it reacts with 6-aminouracil (B15529) derivatives in the presence of a copper catalyst to form pyrimidine (B1678525) fused quinoline (B57606) derivatives. acs.org

Building Block for Complex Multi-Functionalized Molecules

The unique electronic properties conferred by the halogen substituents, combined with the reactivity of the benzyl bromide moiety, make this compound an ideal starting material for the synthesis of intricate and highly functionalized molecules.

This compound is a suitable substrate for classic carbon-carbon bond-forming reactions that are instrumental in creating extended π-conjugated systems. The Wittig reaction, which involves the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide, is a powerful method for alkene synthesis. masterorganicchemistry.comorganic-chemistry.orglibretexts.org The ylide can be prepared from an alkyl halide, such as this compound, by reaction with triphenylphosphine (B44618) followed by deprotonation with a strong base. masterorganicchemistry.com The resulting ylide can then react with a carbonyl compound to form an alkene with a defined stereochemistry. organic-chemistry.orglibretexts.org

Similarly, the Horner-Wadsworth-Emmons (HWE) reaction provides a reliable method for the stereocontrolled synthesis of alkenes, particularly electron-deficient ones. researchgate.net This reaction utilizes a phosphonate (B1237965) carbanion, which can be generated from a phosphonate ester. While direct use of this compound in HWE is less common, the corresponding aldehyde, 2-chloro-6-fluorobenzaldehyde, is a prime candidate for olefination via the HWE reaction to produce α,β-unsaturated esters, nitriles, or ketones. researchgate.netnih.gov These reactions are crucial for extending carbon chains and introducing unsaturation, which are key features of many specialty chemicals and materials.

The reactivity of this compound facilitates its incorporation into various heterocyclic scaffolds, which are prevalent in pharmaceuticals and agrochemicals. The bromomethyl group is a potent electrophile, readily undergoing nucleophilic substitution with heteroatom-containing nucleophiles such as amines, thiols, and alcohols. This allows for the attachment of the 2-chloro-6-fluorobenzyl moiety to a pre-existing heterocyclic core or for its participation in a cyclization reaction to form a new ring system.

For example, research has shown the synthesis of novel benzothiazole-substituted thiazolidinones where a related compound, 2-amino-6-fluoro-7-chlorobenzothiazole, is a key starting material. This highlights the utility of the chloro-fluoro-substituted aromatic ring system in building complex heterocyclic structures. In another instance, 2-bromobenzyl bromides have been used in copper-catalyzed domino reactions with 6-aminouracil derivatives to synthesize pyrimidine fused quinolines. acs.org Furthermore, N-benzyl-2-bromoacetamides, which can be derived from benzyl bromides, are used in palladium-catalyzed cascade carboamidation reactions to produce γ-lactams, another important class of nitrogen heterocycles. acs.org

Intermediate in the Synthesis of Specialty Chemicals

Beyond its role in the synthesis of specific molecular classes, this compound serves as a versatile intermediate in the broader specialty chemicals industry. tatvachintan.com Its applications extend to the production of materials where the presence of halogen atoms can impart desirable properties. chemimpex.com The introduction of the 2-chloro-6-fluorobenzyl group can enhance the biological activity and metabolic stability of molecules, making it a valuable fragment in the design of new pharmaceuticals and agrochemicals. chemimpex.com For instance, it is used in the synthesis of flucloxacillin derivatives with enhanced antimicrobial activity and in the development of low-toxicity pesticides.

Synthesis of Advanced Pharmaceutical and Agrochemical Intermediates

This compound, also known as 2-Chloro-6-fluorobenzyl bromide, serves as a critical building block for introducing the 2-chloro-6-fluorobenzyl moiety into larger, more complex molecular structures. The high reactivity of the bromomethyl group allows it to readily participate in nucleophilic substitution reactions, making it a valuable alkylating agent for a variety of substrates. chemimpex.com This reactivity is fundamental to its role in synthesizing advanced intermediates for active pharmaceutical ingredients (APIs) and potent agrochemicals. chemimpex.com

In the agrochemical industry, this compound is utilized in the development of modern pesticides. wikipedia.org The 2-chloro-6-fluorobenzyl group is incorporated into molecules designed to be high-efficiency, low-toxicity sterilants. google.com A closely related compound, 2-Chloro-6-fluorobenzyl chloride, is also a significant intermediate, with applications in the synthesis of antiviral and anticancer drugs, as well as agrochemicals targeting neurological pathways in pests. pmarketresearch.com

The synthetic utility is summarized in the table below, which details the application of the core chemical structure in creating valuable downstream products.

| Starting Material/Intermediate | Product Class | Specific Examples/Target Molecules | Reference |

|---|---|---|---|

| 2-Chloro-6-fluorobenzaldehyde | Pharmaceuticals (Antibiotics) | Flucloxacillin, Dicloxacillin | wikipedia.orggoogle.com |

| 2-Chloro-6-fluorobenzaldehyde | Agrochemicals (Pesticides) | High-efficiency, low-toxicity sterilants | wikipedia.orggoogle.com |

| 2-Chloro-6-fluorobenzyl chloride | Pharmaceuticals (Antiviral/Anticancer) | Intermediates for drugs targeting neurological disorders and cancers | pmarketresearch.com |

| 2-Chloro-6-fluorobenzyl bromide | General Synthesis | Used to synthesize 4-chlorobenzoimidazo[1,2-a] chemimpex.comwikipedia.orgbenzothiazine | chemicalbook.com |

Development of Fluorescent Probes or Analytical Reagents via Derivatization

The derivatization of specific chemical scaffolds to create fluorescent probes is a common strategy in analytical chemistry and chemical biology for detecting and visualizing target molecules. These probes typically consist of a fluorophore (a fluorescent molecule) linked to a reactive group that can selectively bind to an analyte.

The structure of this compound, featuring a highly reactive benzyl bromide group, makes it a theoretical candidate for such applications. The benzyl bromide moiety is an excellent electrophile, capable of reacting with various nucleophiles (such as amines, thiols, or alcohols) on a fluorophore backbone to form a stable covalent bond. This reaction could potentially be used to "install" the 2-chloro-6-fluorobenzyl group onto a fluorescent molecule, creating a new probe.

However, a review of current scientific literature indicates that the specific use of this compound for the development of fluorescent probes or analytical reagents is not extensively documented. While the fundamental reactivity of the compound is well-suited for derivatization, research efforts have primarily focused on its utility as an intermediate in pharmaceutical and agrochemical synthesis. The synthesis of novel fluorescent probes often involves the strategic combination of electron-donating and electron-withdrawing groups to achieve desired photophysical properties, such as specific excitation and emission wavelengths. nih.gov While the 2-chloro-6-fluorophenyl group would modulate the electronic properties of a fluorophore, dedicated research into creating such probes from this specific starting material has not been published.

Future Research Directions and Unexplored Avenues

Development of More Sustainable and Greener Synthetic Routes for Benzylic Geminal Dihalides

The synthesis of benzylic geminal dihalides, including 2-Chloro-6-fluoro-benzal bromide, traditionally relies on methods that can be resource-intensive and generate significant waste. A primary focus of future research will be the development of more sustainable and environmentally benign synthetic protocols.

Current synthetic approaches often involve the bromination of a corresponding toluene (B28343) derivative. Greener alternatives could explore the use of less hazardous brominating agents and solvent-free reaction conditions or the use of recyclable catalysts. For instance, replacing traditional solvents with ionic liquids or supercritical fluids could minimize volatile organic compound (VOC) emissions and simplify product purification.

Furthermore, improving the atom economy of the synthesis is a key objective. This involves designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. Catalytic methods that can directly convert a methyl group to a dibromomethyl group with high selectivity would represent a significant advancement over multi-step processes.

Table 1: Comparison of Traditional vs. Greener Synthetic Approaches

| Feature | Traditional Synthesis | Potential Greener Synthesis |

| Reagents | Often involves stoichiometric, hazardous brominating agents. | Catalytic amounts of recyclable brominating agents. |

| Solvents | Typically uses volatile organic solvents. | Ionic liquids, supercritical fluids, or solvent-free conditions. |

| Energy Input | May require high temperatures and prolonged reaction times. | Microwave or ultrasound-assisted synthesis to reduce energy consumption. |

| Waste Generation | Can produce significant amounts of byproducts and waste. | Higher atom economy leading to reduced waste streams. |

Catalytic and Asymmetric Transformations Involving this compound

The geminal dibromo group in this compound is a versatile functional handle for a variety of chemical transformations. Future research will likely focus on expanding the scope of catalytic reactions involving this moiety, with a particular emphasis on asymmetric synthesis to produce chiral molecules.

The development of novel transition-metal catalysts, particularly those based on palladium, copper, or nickel, could enable a wider range of cross-coupling reactions. These could include Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction of diverse substituents at the benzylic position.

A significant and largely unexplored area is the use of this compound in asymmetric catalysis. The development of chiral catalysts that can stereoselectively transform the dibromomethyl group would be a major breakthrough. This could lead to the synthesis of enantiomerically pure compounds with potential applications as pharmaceuticals or agrochemicals. For instance, enantioselective substitution of one bromine atom could generate a chiral center, which could then be further elaborated. Research into the enantioselective fluorination of α-chloroaldehydes using organocatalysts has shown promise for creating stereogenic centers with halogen atoms, a concept that could be extended to geminal dihalides. beilstein-journals.org

Photo-induced or Electrocatalytic Reactions for Novel Derivatizations

Photochemistry and electrochemistry offer unique pathways for chemical transformations that are often inaccessible through traditional thermal methods. These techniques can generate highly reactive intermediates under mild conditions, opening up new avenues for the derivatization of this compound.

Photo-induced reactions, for example, could be used to generate benzylic radicals from the C-Br bonds. These radicals could then participate in a variety of addition and cyclization reactions to form complex molecular architectures. The combination of photochemistry with transition metal catalysis is a particularly promising area, as it can enable novel bond-forming events. acs.org

Electrocatalysis provides another powerful tool for activating the C-Br bonds. semanticscholar.org By controlling the applied potential, it may be possible to selectively reduce one of the bromine atoms, leading to the formation of a monobrominated intermediate that can be further functionalized. Electrochemical methods are often considered "green" as they use electrons as a traceless reagent, avoiding the need for stoichiometric chemical oxidants or reductants. semanticscholar.org

Flow Chemistry and Continuous Processing for Efficient Synthesis

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers numerous advantages for the synthesis and derivatization of compounds like this compound. researchgate.netbeilstein-journals.orgnih.gov These benefits include improved safety, better heat and mass transfer, and the potential for straightforward scaling-up of production.

The synthesis of benzylic bromides can be hazardous on a large scale due to the exothermic nature of bromination reactions. Flow reactors, with their high surface-area-to-volume ratio, allow for precise temperature control, minimizing the risk of runaway reactions. d-nb.info Furthermore, hazardous intermediates can be generated and consumed in situ, reducing the need to store large quantities of unstable compounds. d-nb.info

Continuous processing can also lead to higher yields and purities compared to batch methods. beilstein-journals.org The precise control over reaction parameters such as temperature, pressure, and residence time allows for the optimization of reaction conditions to maximize the formation of the desired product and minimize the formation of byproducts. The application of flow chemistry to the synthesis of benzylic geminal dihalides is an area with significant potential for industrial applications.

Application of Machine Learning and Artificial Intelligence for Reaction Prediction and Optimization

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize organic synthesis. rjptonline.org These computational tools can be used to predict the outcome of reactions, optimize reaction conditions, and even propose novel synthetic routes. nih.govacs.orgmedium.com

For a molecule like this compound, with its multiple reactive sites, predicting the selectivity of a given reaction can be challenging. Machine learning models, trained on large datasets of chemical reactions, can learn the complex relationships between reactant structures, reagents, and reaction outcomes. nih.govnih.gov This can help chemists to predict the most likely product of a reaction and to identify the optimal conditions to achieve a desired transformation.

AI can also be used to search for new and more efficient synthetic routes to this compound and its derivatives. By analyzing vast databases of chemical reactions, AI algorithms can identify novel disconnections and propose synthetic pathways that may not be obvious to a human chemist. This can accelerate the discovery of new molecules and the development of more efficient manufacturing processes.

Q & A

Q. What are the recommended safety protocols for handling 2-Chloro-6-fluoro-benzal bromide in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to prevent inhalation of vapors .

- Waste Disposal: Segregate halogenated waste and transfer it to certified hazardous waste treatment facilities to avoid environmental contamination .

- Emergency Measures: In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Use emergency contact numbers provided in safety data sheets (e.g., CHEMTREX) .

Q. What synthetic routes are commonly employed for the preparation of this compound?

Methodological Answer:

- Halogenation Pathways: Start with 2-chloro-6-fluorobenzaldehyde and employ bromination using PBr₃ or HBr in acetic acid. Optimize temperature (40–60°C) to minimize side reactions .

- Oxidation Control: Monitor reaction progress via thin-layer chromatography (TLC) to prevent over-oxidation. Use inert atmospheres (N₂/Ar) to stabilize intermediates .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

Methodological Answer:

- Chromatography: High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) to assess purity. Compare retention times with standards .

- Spectroscopy:

Advanced Research Questions

Q. How can researchers mitigate the formation of dihalogenated byproducts during synthesis?

Methodological Answer:

- Reagent Stoichiometry: Use a 1.1:1 molar ratio of brominating agent to substrate to limit excess reactivity .

- Purification Techniques: Employ column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate the target compound .

- In Situ Monitoring: Utilize inline FTIR to detect intermediate bromo-aldehydes and adjust reaction kinetics .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- Solvent Effects: Polar aprotic solvents (e.g., DMF, DMSO) enhance bromide leaving-group displacement by stabilizing transition states. Dielectric constant (ε > 30) correlates with faster SN2 rates .

- Electronic Effects: The electron-withdrawing fluorine atom at the ortho position increases electrophilicity at the benzylic carbon, accelerating nucleophilic attack .

Q. How do discrepancies in bromide quantification methods impact reaction yield calculations?

Methodological Answer:

- Capillary Electrophoresis (CE): Offers high resolution (R > 2.0) for bromide detection but may suffer from matrix interference in high-chloride samples .

- Ion Chromatography (IC): Provides lower detection limits (0.1 mg/L) but requires sample dilution to avoid column overloading .

- Resolution Strategy: Validate results using dual-method cross-checking and spike recovery tests (85–115% recovery acceptable) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.